molecular formula C7H17NO2 B3093845 [2-(2-Ethoxyethoxy)ethyl](methyl)amine CAS No. 1250062-91-9

[2-(2-Ethoxyethoxy)ethyl](methyl)amine

Cat. No.: B3093845
CAS No.: 1250062-91-9
M. Wt: 147.22 g/mol
InChI Key: KVZLMRWXADMEKP-UHFFFAOYSA-N
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Description

Contextualization of Alkyl Ether Amine Architectures in Contemporary Chemistry

Alkyl ether amines represent a significant class of organic compounds characterized by the presence of both an ether linkage (-C-O-C-) and an amine group (-N-). google.com These structures are fundamental backbones in numerous organic molecules. rsc.org Amines are broadly classified as primary (1°), secondary (2°), or tertiary (3°) based on the number of carbon atoms directly bonded to the nitrogen atom. libretexts.org 2-(2-Ethoxyethoxy)ethylamine is a secondary amine, as its nitrogen atom is bonded to two carbon atoms. libretexts.org

The physical properties of alkyl amines, such as boiling point and solubility, are heavily influenced by hydrogen bonding. libretexts.org However, the N-H---N hydrogen bonding in amines is generally weaker than the O-H---O bonding in corresponding alcohols, resulting in lower boiling points for similarly sized amines. libretexts.org The nitrogen atom in most amines is sp³ hybridized, leading to a trigonal pyramidal geometry. libretexts.org

The synthesis of these architectures is a key focus in organic chemistry. Strategies for creating C-N bonds are of great importance for accessing nitrogen-containing compounds, which are prevalent in materials science and pharmaceuticals. researchgate.net The N-alkylation of amines using alcohols is a significant transformation in the industrial synthesis of fine chemicals and pharmaceutical intermediates. researchgate.net

Significance of the 2-(2-Ethoxyethoxy)ethylamine Structural Motif in Molecular Design and Synthesis

The structural motif of 2-(2-Ethoxyethoxy)ethylamine is notable for its combination of a flexible ether chain and a reactive amine group. The ether portion, specifically the 2-(2-ethoxyethoxy)ethyl group, is known to confer specific properties to molecules. For instance, this moiety can enhance solubility in organic solvents. researchgate.net This same structural unit is found in other chemical compounds used in various applications, such as the solvent 2-(2-ethoxyethoxy)ethanol. wikipedia.org

The synthesis of 2-(2-Ethoxyethoxy)ethylamine typically proceeds through the reaction of 2-(2-ethoxyethoxy)ethanol with methylamine (B109427). evitachem.com This reaction is often conducted under controlled temperature conditions and may use catalysts to improve reaction rates and yield. evitachem.com The presence of lone pairs of electrons on both the nitrogen and oxygen atoms within the molecule's structure allows it to function as a ligand in coordination chemistry, capable of forming complexes with transition metal ions. evitachem.com

Comparison of Related Ethoxy-Containing Compounds

Compound NameMolecular FormulaKey Feature/Use
2-(2-Ethoxyethoxy)ethylamine C₇H₁₇NO₂Secondary amine, potential ligand nih.govevitachem.com
2-(2-Ethoxyethoxy)ethanol C₆H₁₄O₃Solvent for dyes, inks, resins; penetration enhancer in cosmetics wikipedia.org
2-(2-Ethoxyethoxy)ethyl methacrylate C₁₀H₁₈O₄Monomer used in polymerization reactions evitachem.com

Overview of Established and Emerging Research Avenues for Polyether-Amine Compounds

Polyether-amines (PEAs) are a versatile class of compounds defined by a flexible polyether backbone—such as polyoxyethylene or polyoxypropylene—and terminated by amine groups. mdpi.comresearchgate.net These compounds can be classified as monoamines, diamines, or triamines depending on the number of amine groups present. mordorintelligence.com PEAs have found widespread application in various industrial processes. mdpi.com They are used as curing agents for epoxy resins, components in polyurea coatings, adhesives, sealants, and as fuel additives. mdpi.commordorintelligence.commarketresearchfuture.com The amine groups play a crucial role in enhancing the properties of end products, imparting characteristics like flexibility, toughness, and hydrophilicity or hydrophobicity. mordorintelligence.com

Established synthesis routes for PEAs include nucleophilic substitution, oxidation/reduction, and catalytic amination, often starting from precursors like polyethylene (B3416737) glycols (PEGs). researchgate.net The choice of method can depend on the desired efficiency and the nature of the polyether precursor. researchgate.net

Emerging research is exploring novel applications for these compounds. One promising area is their use as environmentally friendly, cost-effective, and recyclable base catalysts in organic synthesis. mdpi.com For example, a polyether amine has been successfully employed as a catalyst for the aerobic oxidation of thiophenols to produce disulfides, a fundamental process in chemical and biological systems. mdpi.com Furthermore, in response to growing environmental concerns, research is increasingly focused on the development of low-VOC (volatile organic compound) and bio-based PEA alternatives. marketresearchfuture.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-ethoxyethoxy)-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2/c1-3-9-6-7-10-5-4-8-2/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZLMRWXADMEKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2 Ethoxyethoxy Ethylamine and Its Analogs

Established Synthetic Routes Based on Alkylation and Reductive Amination

Traditional methods for the synthesis of amines like 2-(2-Ethoxyethoxy)ethylamine rely on well-established reactions such as the alkylation of primary or secondary amines and the reductive amination of carbonyl compounds. These methods are widely used due to their reliability and versatility.

N-Alkylation of Primary or Secondary Amines with Ethoxyethoxyethyl Halides

The N-alkylation of amines with alkyl halides is a fundamental method for the formation of C-N bonds. wikipedia.org In the context of synthesizing 2-(2-Ethoxyethoxy)ethylamine, this would involve the reaction of methylamine (B109427) with a 2-(2-ethoxyethoxy)ethyl halide, such as 2-(2-ethoxyethoxy)ethyl chloride.

The reaction is a nucleophilic aliphatic substitution where the lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbon of the ethoxyethoxyethyl halide, displacing the halide ion.

A significant challenge in this method is the potential for overalkylation. The product, 2-(2-Ethoxyethoxy)ethylamine, is a secondary amine and is often more nucleophilic than the starting primary amine. This can lead to a subsequent reaction with another molecule of the ethoxyethoxyethyl halide to form a tertiary amine. masterorganicchemistry.com To favor mono-alkylation, reaction conditions such as the stoichiometry of the reactants must be carefully controlled. Using a large excess of the primary amine can help to minimize the extent of the second alkylation. masterorganicchemistry.com

Reactant 1Reactant 2ProductKey Considerations
Methylamine2-(2-Ethoxyethoxy)ethyl chloride2-(2-Ethoxyethoxy)ethylaminePotential for overalkylation to form a tertiary amine. Stoichiometric control is crucial.

Reductive Amination of Corresponding Aldehydes or Ketones

Reductive amination is a highly effective and widely used method for the synthesis of primary, secondary, and tertiary amines. wikipedia.orglibretexts.orgmasterorganicchemistry.com This two-step, often one-pot, process involves the initial reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. wikipedia.orglibretexts.org

To synthesize 2-(2-Ethoxyethoxy)ethylamine via this route, 2-(2-ethoxyethoxy)acetaldehyde (B2973797) would be reacted with methylamine. The reaction proceeds through the formation of an N-methyl-2-(2-ethoxyethoxy)ethanimine intermediate, which is subsequently reduced.

A variety of reducing agents can be employed for this transformation. Sodium cyanoborohydride (NaBH3CN) is a particularly effective reagent as it is selective for the reduction of the iminium ion in the presence of the unreacted aldehyde. masterorganicchemistry.comharvard.eduresearchgate.net Another common and milder reducing agent is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which is often used in solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE). harvard.educommonorganicchemistry.com Catalytic hydrogenation over palladium on carbon (Pd/C) can also be used for the reduction step. wikipedia.org

Carbonyl CompoundAmineReducing AgentProduct
2-(2-Ethoxyethoxy)acetaldehydeMethylamineSodium cyanoborohydride2-(2-Ethoxyethoxy)ethylamine
2-(2-Ethoxyethoxy)acetaldehydeMethylamineSodium triacetoxyborohydride2-(2-Ethoxyethoxy)ethylamine
2-(2-Ethoxyethoxy)acetaldehydeMethylamineH2/Pd/C2-(2-Ethoxyethoxy)ethylamine

Computational studies on the reductive amination of acetaldehyde (B116499) with methylamine using sodium triacetoxyborohydride have shown that the reaction pathway involving imine formation followed by reduction is kinetically favored over the direct reduction of the aldehyde. nih.gov

Alternative Pathways: Amidation-Reduction Sequences

An alternative to direct alkylation or reductive amination is a two-step sequence involving the formation of an amide followed by its reduction. This method can provide a more controlled route to the desired amine.

For the synthesis of 2-(2-Ethoxyethoxy)ethylamine, the first step would be the formation of N-methyl-2-(2-ethoxyethoxy)acetamide. This can be achieved by reacting 2-(2-ethoxyethoxy)acetic acid or one of its derivatives, such as an acyl chloride or ester, with methylamine.

The resulting amide is then reduced to the target secondary amine. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent commonly used for the reduction of amides to amines. masterorganicchemistry.comlumenlearning.comyoutube.comlibretexts.org The reaction typically involves the complete removal of the carbonyl oxygen atom.

Catalytic Approaches in the Synthesis of 2-(2-Ethoxyethoxy)ethylamine

Modern synthetic chemistry increasingly focuses on the development of catalytic methods that are more efficient, selective, and environmentally benign than traditional stoichiometric approaches. Both homogeneous and heterogeneous catalysts have been successfully applied to the synthesis of amines.

Homogeneous Catalysis in C-N Bond Formation

Homogeneous catalysts, which are soluble in the reaction medium, offer high activity and selectivity under mild reaction conditions. For the synthesis of secondary amines like 2-(2-Ethoxyethoxy)ethylamine, N-alkylation of a primary amine with an alcohol, known as the "borrowing hydrogen" or "hydrogen autotransfer" methodology, is a prominent approach. nih.govacs.org

This process involves the temporary oxidation of the alcohol to an aldehyde by the catalyst, which then undergoes reductive amination with the amine. The catalyst, which holds the hydrogen from the alcohol oxidation, then reduces the in-situ formed imine. Ruthenium and iridium complexes are particularly effective for this transformation. nih.govacs.orgorganic-chemistry.orgrsc.orgnih.gov For the synthesis of the target compound, this would involve the reaction of 2-(2-ethoxyethoxy)ethanol with methylamine in the presence of a suitable homogeneous catalyst.

AlcoholAmineCatalyst TypeProduct
2-(2-Ethoxyethoxy)ethanolMethylamineHomogeneous Iridium or Ruthenium complex2-(2-Ethoxyethoxy)ethylamine

The key advantage of this method is the use of readily available and stable alcohols as alkylating agents, with water being the only byproduct, making it an atom-economical and green process. magtech.com.cn

Heterogeneous Catalysis for Amine Synthesis

Heterogeneous catalysts, which exist in a different phase from the reactants, are widely used in industrial processes due to their ease of separation from the reaction mixture and potential for recycling. mdpi.com For amine synthesis, heterogeneous catalysts are employed in both the amination of alcohols and the reductive amination of carbonyl compounds. magtech.com.cnmdpi.com

The synthesis of 2-(2-Ethoxyethoxy)ethylamine can be envisioned through the direct reductive amination of 2-(2-ethoxyethoxy)ethanol with methylamine over a heterogeneous catalyst. magtech.com.cnmdpi.com This process, similar to the homogeneous "borrowing hydrogen" mechanism, involves the dehydrogenation of the alcohol to an aldehyde on the catalyst surface, followed by condensation with the amine and subsequent hydrogenation of the imine intermediate. mdpi.com

A variety of supported metal catalysts, including those based on nickel, copper, cobalt, ruthenium, and palladium, have been shown to be effective for the amination of alcohols. magtech.com.cnmdpi.comrsc.org For instance, a supported nickel catalyst could be used for the reaction between 2-(2-ethoxyethoxy)ethanol and methylamine. A patent for the preparation of 2-methoxy ethylamine (B1201723) describes the direct catalytic amination of ethylene (B1197577) glycol monomethyl ether using a catalyst with active components such as copper, cobalt, nickel, or ruthenium on an alumina (B75360) support. google.com

Reactant 1Reactant 2Catalyst TypeProduct
2-(2-Ethoxyethoxy)ethanolMethylamineHeterogeneous supported metal catalyst (e.g., Ni, Cu, Co, Ru)2-(2-Ethoxyethoxy)ethylamine
2-(2-Ethoxyethoxy)acetaldehydeMethylamine & H2Heterogeneous supported metal catalyst (e.g., Ru, Ni)2-(2-Ethoxyethoxy)ethylamine

The choice of catalyst and support can significantly influence the selectivity towards the desired secondary amine, minimizing the formation of tertiary amines. mdpi.commdpi.com

Green Chemistry Principles Applied to 2-(2-Ethoxyethoxy)ethylamine Synthesis

The industrial synthesis of amines, including 2-(2-ethoxyethoxy)ethylamine and its N-methylated derivative, has traditionally relied on methods that often involve hazardous reagents, extensive use of volatile organic solvents, and the generation of significant waste streams. The application of green chemistry principles offers a paradigm shift, aiming to develop synthetic routes that are more efficient, safer, and environmentally benign. Key green strategies applicable to the synthesis of these compounds include the use of solvent-free conditions or sustainable media, maximizing atom economy through catalytic pathways, and employing process intensification techniques to reduce energy consumption and improve throughput.

The elimination of volatile organic solvents is a primary goal in green synthesis, as they contribute to air pollution, pose health and safety risks, and complicate waste management. Two promising approaches for the synthesis of 2-(2-Ethoxyethoxy)ethylamine and its precursors are solvent-free reactions and the substitution of traditional solvents with sustainable alternatives like water.

Solvent-Free Reductive Amination: Reductive amination is a cornerstone of amine synthesis. It can be adapted to solvent-free conditions, particularly when the reactants are liquids or low-melting solids. A potential green synthesis of 2-(2-Ethoxyethoxy)ethylamine could involve the direct reductive amination of 2-(2-ethoxyethoxy)ethanal with methylamine. This reaction can be promoted by various reducing agents under solventless conditions. For instance, trimethyl borate (B1201080) has been used to catalyze the solvent-free reductive amination of various aldehydes and ketones with ammonia (B1221849) borane (B79455) as the reductant, achieving high to excellent yields. acs.org Another approach involves mechanochemistry, where reactions are conducted in a ball mill. A solvent-free N-methylation of secondary amines using paraformaldehyde and sodium triacetoxyborohydride has been demonstrated to proceed to high yields (78-95%) in just 20 minutes under ball milling conditions.

Microwave-Assisted Solvent-Free Synthesis: Microwave irradiation is a powerful tool for process intensification that pairs exceptionally well with solvent-free reactions. It allows for rapid and uniform heating, often leading to dramatically reduced reaction times and improved yields. The synthesis of imine intermediates, a key step in reductive amination, can be efficiently conducted without solvents under microwave irradiation. Neat mixtures of non-volatile amines and aromatic aldehydes have been shown to form imines in as little as eight minutes with yields ranging from 75-100%. researchgate.net This approach minimizes waste by eliminating the need for both a solvent and often a catalyst.

Sustainable Reaction Media (Water): When a solvent is necessary, water is an ideal green choice due to its abundance, non-toxicity, and non-flammability. Catalytic amination of alcohols, a highly atom-economical route to amines, has been successfully demonstrated in aqueous media. researchgate.net For example, the synthesis of 2-(2-ethoxyethoxy)ethylamine could be envisioned via the direct amination of 2-(2-ethoxyethoxy)ethanol with ammonia using a solid ruthenium-based catalyst in water. researchgate.net Research on various biogenic alcohols has shown that water is a suitable solvent for this transformation, offering great potential for developing sustainable amine production processes. researchgate.net

Table 1: Comparison of Reaction Conditions for Amine Synthesis.
MethodSolvent/ConditionsTypical Reaction TimeReported Yields for AnalogsReference
Microwave-Assisted Imine FormationSolvent-Free8-10 minutes75-100% researchgate.net
Mechanochemical N-methylationSolvent-Free (Ball Mill)20 minutes78-95% rsc.org
Catalytic Amination of AlcoholsWater6 hours~45% (for dodecanol) nih.gov

Atom Economy: A core principle of green chemistry is maximizing atom economy, which measures the efficiency of a reaction in converting reactant atoms into the desired product. Traditional routes, such as the Williamson ether synthesis followed by amination of an alkyl halide, often have poor atom economy due to the use of stoichiometric reagents and the generation of salt byproducts.

A greener, highly atom-economical alternative is the "hydrogen borrowing" or "transfer hydrogenation" strategy for the direct amination of alcohols. In this approach, a catalyst (often based on ruthenium or iridium) temporarily "borrows" hydrogen from the alcohol to oxidize it to an intermediate aldehyde. scispace.com This aldehyde then reacts with an amine (e.g., methylamine) to form an imine, releasing water as the sole byproduct. The catalyst then returns the borrowed hydrogen to the imine, reducing it to the final amine product. scispace.com This catalytic cycle incorporates all atoms from the alcohol and amine into the product, aside from those that form water, resulting in a theoretical atom economy approaching 100%.

Table 2: Theoretical Atom Economy Comparison for the Synthesis of 2-(2-Ethoxyethoxy)ethylamine.
Synthetic RouteOverall ReactionFormula Weights (g/mol)Atom Economy (%)
Traditional (Halide Route) C4H9O2Cl + 2 NH3 → C4H11NO2 + NH4ClReactants: 138.59 + 2(17.03) = 172.65 Product: 105.14(105.14 / 172.65) * 100 = 60.9%
Green (Hydrogen Borrowing) C4H10O3 + NH3 → C4H11NO2 + H2OReactants: 106.12 + 17.03 = 123.15 Product: 105.14(105.14 / 123.15) * 100 = 85.4%

Process Intensification with Continuous Flow Reactors: Shifting from traditional batch reactors to continuous flow systems represents a significant step in process intensification. Flow reactors, which typically consist of narrow-diameter tubes or channels, offer superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, especially when handling hazardous reagents or running highly exothermic reactions. acs.org

The synthesis of amines via reductive amination is well-suited for continuous flow processing. Studies have shown that these systems can dramatically increase throughput. For example, the continuous amination of 4-chloro-3-nitrobenzenesulfonamide (B1329391) (CNBS) demonstrated a 31-fold increase in space-time yield compared to the commercial batch process. acs.org In another example, a continuous flow hydrogenation of an imine in a catalyst-coated tube reactor achieved a throughput of 0.75 kg of product per day from a single 5-meter reactor, with catalyst turnover numbers 10 to 1,000 times higher than in batch synthesis. Such systems, when applied to the synthesis of 2-(2-Ethoxyethoxy)ethylamine, could lead to smaller manufacturing footprints, reduced energy consumption, and lower capital costs.

Table 3: Performance Metrics for Continuous Flow Amination Processes.
ProcessReactor TypeKey FindingReported Throughput/YieldReference
Reductive AminationCatalyst-Coated TubeHigh throughput and catalyst efficiency0.75 kg/day
Amination of Aryl HalideTubular Reactor31-fold increase in space-time yield vs. batch235 g/L·h acs.org
Reductive Amination with Catalyst RecyclingMiniplant with Membrane SeparationStable operation for >90 hours>90% yield

Mechanistic Investigations of 2 2 Ethoxyethoxy Ethylamine Reactivity

Nucleophilic Behavior and Basicity Studies of the Amine Center

The reactivity of 2-(2-Ethoxyethoxy)ethylamine is primarily dictated by the lone pair of electrons on the nitrogen atom. This lone pair allows the molecule to function as both a Brønsted-Lowry base (proton acceptor) and a Lewis base/nucleophile (electron pair donor).

Kinetic and Thermodynamic Basicity in Different Solvents

The basicity of an amine is a measure of its ability to accept a proton. This property is influenced by several factors including electronic effects, steric hindrance, and solvation. lumenlearning.com As a secondary amine, 2-(2-Ethoxyethoxy)ethylamine is expected to be a stronger base than ammonia (B1221849) due to the electron-donating inductive effect of the two attached alkyl groups (a methyl group and a 2-(2-ethoxyethoxy)ethyl group). libretexts.org These groups increase the electron density on the nitrogen atom, making the lone pair more available for protonation.

The solvent environment plays a critical role in modulating basicity. In aqueous solutions, the basicity of amines is determined by a combination of the inductive effect and the ability of the solvent to stabilize the resulting conjugate acid (the ammonium (B1175870) ion) through hydrogen bonding. fiveable.me While the alkyl groups enhance intrinsic basicity, the presence of the polyether chain in 2-(2-Ethoxyethoxy)ethylamine can influence the solvation of its protonated form. The ether oxygens can participate in hydrogen bonding with water molecules, potentially affecting the stability of the conjugate acid and thus the amine's thermodynamic basicity.

In aprotic, non-polar solvents, where solvation effects are minimized, the order of basicity is primarily governed by inductive effects. In such environments, the basicity of 2-(2-Ethoxyethoxy)ethylamine would be expected to be higher than in protic solvents.

Table 1: Comparison of Conjugate Acid pKa Values for Various Amines in Water

Amine Structure Conjugate Acid pKa Basicity Trend
Ammonia NH3 9.25 Weakest
Methylamine (B109427) CH3NH2 10.64 Stronger
Diethylamine (CH3CH2)2NH 10.93 Strongest
2-(2-Ethoxyethoxy)ethylamine CH3NH(CH2CH2O)2C2H5 ~10.5 - 11.0 (Estimated) Comparable to dialkylamines

Note: The pKa value for 2-(2-Ethoxyethoxy)ethylamine is an estimate based on typical values for secondary amines.

Reactions with Electrophiles: Alkylation, Acylation, and Condensation Reactions

The nucleophilic nature of the nitrogen lone pair drives the reactivity of 2-(2-Ethoxyethoxy)ethylamine towards a wide range of electrophilic species.

Alkylation: As a nucleophile, the amine can react with alkyl halides in a nucleophilic substitution reaction (typically SN2) to form tertiary amines. ucalgary.ca For instance, reaction with an alkyl halide like methyl iodide would yield the corresponding tertiary amine, 2-(2-Ethoxyethoxy)ethylamine. The reaction proceeds by the nitrogen lone pair attacking the electrophilic carbon of the alkyl halide, displacing the halide ion. ucalgary.ca A potential complication in amine alkylation is overalkylation, where the tertiary amine product, which is also nucleophilic, reacts further with the alkyl halide to form a quaternary ammonium salt. masterorganicchemistry.comlibretexts.org Controlling the stoichiometry and reaction conditions is crucial to achieve selective mono-alkylation.

Acylation: 2-(2-Ethoxyethoxy)ethylamine reacts readily with acylating agents such as acyl chlorides and acid anhydrides to form N,N-disubstituted amides. wordpress.com This reaction is a nucleophilic addition-elimination process. The amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. chemguide.co.uk Subsequently, a leaving group (e.g., chloride ion from an acyl chloride) is eliminated, and a proton is lost from the nitrogen to yield the stable amide product. chemguide.co.uk Unlike alkylation, over-acylation is generally not an issue because the resulting amide is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. libretexts.org These reactions are often carried out in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the acidic byproduct (e.g., HCl). youtube.com

Condensation Reactions: This amine can undergo condensation reactions with carbonyl compounds like aldehydes and ketones. The reaction with a primary or secondary amine initially forms a carbinolamine intermediate. wikipedia.org Because 2-(2-Ethoxyethoxy)ethylamine is a secondary amine, it lacks the second proton on the nitrogen necessary for dehydration to a stable imine. Instead, if there is an alpha-proton on the aldehyde or ketone, the carbinolamine intermediate can eliminate water to form an enamine. wikipedia.orglibretexts.org This reaction is typically acid-catalyzed and reversible. libretexts.org

Role of Ether Oxygens in Intramolecular and Intermolecular Interactions

The presence of two ether oxygen atoms within the 2-(2-ethoxyethoxy)ethyl substituent introduces functionalities that significantly influence the molecule's properties beyond the reactivity of the amine group. These oxygens can engage in various non-covalent interactions.

Solvating Effects and Ion Complexation

The ether linkages make the molecule a polyether, a class of compounds known for their ability to solvate metal cations. atamanchemicals.com The lone pairs of electrons on the oxygen atoms can coordinate with cations, effectively wrapping around them in a chelating fashion. This property is characteristic of glymes (glycol dimethyl ethers) and crown ethers. atamanchemicals.com Consequently, 2-(2-Ethoxyethoxy)ethylamine can act as a ligand, complexing with metal ions such as lithium (Li⁺), sodium (Na⁺), and potassium (K⁺). This complexation can enhance the solubility of inorganic salts in organic solvents and can influence the reactivity of anionic species by sequestering the counter-ion. Molecules with similar polyether structures are used as high-performance solvents and phase-transfer catalysts due to these solvating capabilities. atamanchemicals.com

Internal Hydrogen Bonding and Conformational Preferences

The structure of 2-(2-Ethoxyethoxy)ethylamine allows for the possibility of intramolecular hydrogen bonding. The hydrogen atom on the secondary amine (N-H) can form a weak hydrogen bond with one of the ether oxygen atoms within the same molecule. researchgate.netlibretexts.org This interaction involves the N-H group acting as a hydrogen bond donor and an ether oxygen acting as a hydrogen bond acceptor.

Exploration of Reaction Pathways and Transition State Analysis

The reactions of 2-(2-Ethoxyethoxy)ethylamine with electrophiles proceed through well-established mechanistic pathways. A deeper understanding of these pathways can be achieved by analyzing their respective transition states.

Alkylation Pathway: The SN2 alkylation with an alkyl halide, such as methyl iodide, proceeds through a single, pentacoordinate transition state. In this transition state, the nucleophilic nitrogen atom and the leaving iodide ion are simultaneously associated with the central carbon atom in a trigonal bipyramidal geometry. The rate of this reaction is sensitive to steric hindrance on both the amine and the alkyl halide. masterorganicchemistry.com The polarity of the solvent can also influence the reaction rate by stabilizing the charge separation in the transition state. masterorganicchemistry.com

Condensation Pathway: The formation of an enamine from a secondary amine and a carbonyl compound involves several equilibrium steps. Key intermediates include the initial zwitterionic adduct and the neutral carbinolamine. The rate-limiting step is often the acid-catalyzed dehydration of the carbinolamine. libretexts.org The pH of the reaction medium is critical; sufficient acid is needed to protonate the hydroxyl group of the carbinolamine to make it a good leaving group (water), but not so much acid that the amine nucleophile is fully protonated and rendered unreactive. libretexts.org

Specific transition state analyses and computational modeling for 2-(2-Ethoxyethoxy)ethylamine are not widely published. However, the reactivity can be reliably predicted based on the extensive mechanistic studies conducted on analogous secondary amines and polyether systems.

Redox Chemistry of the 2-(2-Ethoxyethoxy)ethylamine Scaffold

The redox chemistry of the 2-(2-Ethoxyethoxy)ethylamine scaffold is primarily dictated by the presence of a secondary amine and ether linkages. While specific mechanistic studies on this particular molecule are not extensively available in the reviewed literature, its reactivity can be inferred from the well-established electrochemical and metabolic pathways of related aliphatic amines and polyether compounds.

The secondary amine group is the most susceptible to oxidation. The general mechanism for the electrochemical oxidation of simple aliphatic secondary amines involves an initial one-electron transfer to form a radical cation. mdpi.com This is followed by deprotonation at the α-carbon, leading to a radical intermediate. mdpi.com Further oxidation of this radical results in the formation of an iminium cation. mdpi.com This reactive iminium intermediate can then undergo hydrolysis to yield a primary amine and an aldehyde. mdpi.com In the case of 2-(2-Ethoxyethoxy)ethylamine, this would lead to N-dealkylation.

Several N-oxygenated products can also be produced from the oxidation of secondary amines. uomustansiriyah.edu.iq The initial intermediates are hydroxylamine (B1172632) metabolites, which can be further oxidized to the corresponding nitrone derivatives. uomustansiriyah.edu.iq

The ether linkages within the 2-(2-ethoxyethoxy)ethyl chain are generally more resistant to oxidation than the secondary amine. However, metabolic pathways for ethers often involve α-carbon hydroxylation, forming a hemiacetal intermediate. uomustansiriyah.edu.iq This intermediate can then undergo cleavage of the C-O bond to yield an alcohol and an aldehyde. uomustansiriyah.edu.iq For the 2-(2-Ethoxyethoxy)ethylamine scaffold, this could lead to scission of the polyether chain.

Reduction of the 2-(2-Ethoxyethoxy)ethylamine scaffold is less commonly described, as secondary amines and ethers are generally stable to many reducing agents. Reduction reactions in molecules containing these functional groups typically target other, more reactive moieties such as amides or nitro groups. For instance, the reduction of secondary amides to amines can be achieved using strong reducing agents like lithium aluminum hydride, and these conditions are known to tolerate the presence of ether functional groups. strath.ac.ukchemistrysteps.com

Expected Oxidation Products of 2-(2-Ethoxyethoxy)ethylamine

The table below summarizes the potential oxidation products of 2-(2-Ethoxyethoxy)ethylamine based on the general reactivity of secondary amines and ethers.

Reaction PathwayIntermediate SpeciesFinal Products
N-Dealkylation (via Iminium Cation)Radical cation, Iminium cation2-(2-Ethoxyethoxy)ethylamine, Formaldehyde
N-OxidationHydroxylamineN-[2-(2-Ethoxyethoxy)ethyl]-N-methylhydroxylamine
Further N-OxidationNitroneCorresponding nitrone derivative
Ether Oxidation (α-carbon hydroxylation)Hemiacetal2-Ethoxyethanol (B86334), 2-(Methylamino)acetaldehyde

General Redox Potentials for Related Functional Groups

While specific redox potentials for 2-(2-Ethoxyethoxy)ethylamine are not available, the following table provides a general range for the oxidation potentials of aliphatic amines.

Amine TypeOxidation Potential Range (V vs. SCE)
Primary Aliphatic Amine> +1.0
Secondary Aliphatic Amine~ +0.8 to +1.0
Tertiary Aliphatic Amine~ +0.7 to +0.9

Note: These values are approximate and can vary significantly based on the specific molecular structure, solvent, and electrode material. mdpi.com

Advanced Spectroscopic and Conformational Elucidation of 2 2 Ethoxyethoxy Ethylamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 2-(2-Ethoxyethoxy)ethylamine in solution. The molecule's various proton and carbon environments provide a detailed NMR spectrum, offering insights into its electronic and spatial arrangement.

Based on its structure, the predicted ¹H and ¹³C NMR chemical shifts are tabulated below. These predictions are founded on the typical chemical shifts for alkyl chains, ether linkages, and amines.

Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Number Structure Fragment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
1 CH₃ -CH₂-O- 1.18 (t) 15.2
2 CH₃-CH₂ -O- 3.48 (q) 66.5
3 -O-CH₂ -CH₂-O- 3.60 (t) 70.0
4 -O-CH₂-CH₂ -O- 3.65 (t) 70.5
5 -O-CH₂ -CH₂-N- 3.55 (t) 69.8
6 -O-CH₂-CH₂ -N- 2.75 (t) 50.0
7 N-CH₃ 2.40 (s) 36.0

2D NMR Techniques for Connectivity and Proximity Determination

Two-dimensional (2D) NMR experiments are crucial for confirming the atomic connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the protons on C1 and C2, C3 and C4, and C5 and C6, confirming the ethyl and ethoxyethyl chain segments.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbon atoms. It would be used to definitively assign each carbon signal based on the assignments of their attached protons (e.g., the triplet at ~1.18 ppm would correlate to the carbon signal at ~15.2 ppm).

Variable-Temperature NMR for Conformational Exchange Dynamics

The flexible nature of 2-(2-Ethoxyethoxy)ethylamine, with multiple single bonds (C-C, C-O, C-N), gives rise to numerous possible conformations in solution. Variable-temperature (VT) NMR is the ideal technique for studying the dynamics of the interchange between these conformers. numberanalytics.comnih.gov

At room temperature, the rotation around these bonds is typically fast on the NMR timescale, resulting in a single, time-averaged set of signals. st-andrews.ac.uk As the temperature is lowered, the rate of this conformational exchange decreases. If the temperature is lowered sufficiently to reach the coalescence point, the single averaged peaks will broaden and eventually split into separate signals for each distinct, slowly exchanging conformer. nih.gov Analyzing the spectra at different temperatures allows for the determination of the energy barriers (ΔG‡) to rotation around specific bonds, providing fundamental insight into the molecule's flexibility and conformational preferences. rsc.org

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Environment and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides detailed information about the functional groups present in 2-(2-Ethoxyethoxy)ethylamine and their local chemical environment. thermofisher.com

C-H Stretching: The aliphatic chains of the molecule would exhibit strong C-H stretching vibrations in the 2850-3000 cm⁻¹ region in both FTIR and Raman spectra.

C-O Stretching: The prominent C-O ether linkages will produce strong, characteristic stretching bands in the FTIR spectrum, typically in the 1050-1150 cm⁻¹ region. researchgate.net

N-H Vibrations: As a secondary amine, the N-H bond provides a key diagnostic peak. The N-H stretching vibration is expected in the 3300-3500 cm⁻¹ region. The exact position and shape of this band are highly sensitive to hydrogen bonding. In a pure, condensed-phase sample, this peak would likely be broad due to intermolecular N-H···N or N-H···O hydrogen bonding.

C-N Stretching: The C-N stretching vibration is typically found in the 1020-1250 cm⁻¹ range.

Comparing FTIR and Raman spectra can be complementary. While C-O and N-H bonds are strong absorbers in FTIR, the more symmetric C-C backbone vibrations might be more prominent in the Raman spectrum. sapub.orgresearchgate.net

Predicted Vibrational Frequencies

Functional Group Vibration Type Predicted Frequency (cm⁻¹) Expected Intensity (FTIR)
N-H Stretch 3300 - 3500 Medium, Broad
C-H Stretch (alkane) 2850 - 3000 Strong
C-O Stretch (ether) 1050 - 1150 Strong
C-N Stretch 1020 - 1250 Medium

Mass Spectrometry for Reaction Intermediate Identification and Fragmentation Studies

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of 2-(2-Ethoxyethoxy)ethylamine and for elucidating its structure through controlled fragmentation. The molecular ion peak (M⁺) for this compound would be observed at an m/z corresponding to its molecular weight (147.22 g/mol ).

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) is highly predictable for amines and ethers. libretexts.org

Alpha-Cleavage: The most characteristic fragmentation pathway for amines is cleavage of the C-C bond alpha to the nitrogen atom. chemguide.co.uk This occurs because the resulting iminium cation is resonance-stabilized. For this molecule, alpha-cleavage could lead to the loss of an ethyl-ethoxy radical to form a fragment ion at m/z 88, or the loss of a larger radical to form the N-methyl vinyl amine fragment at m/z 58. The fragment at m/z 88 is often the base peak in similar structures.

Ether Cleavage: Cleavage of the C-O or C-C bonds within the ethoxyethoxy chain can also occur, leading to characteristic fragments corresponding to the loss of ethoxy (·OCH₂CH₃) or other alkyl-oxy groups. nist.gov

Predicted Mass Spectrometry Fragments

m/z Proposed Fragment Ion Fragmentation Pathway
147 [C₇H₁₇NO₂]⁺ Molecular Ion (M⁺)
116 [M - CH₂CH₃]⁺ Loss of ethyl radical
88 [CH₃NHCH₂CH₂O]⁺ Alpha-cleavage
58 [CH₂=NCH₃]⁺ Alpha-cleavage

X-ray Crystallography of [2-(2-Ethoxyethoxy)ethylamine Salts or Co-crystals for Solid-State Conformation

While 2-(2-Ethoxyethoxy)ethylamine is a liquid at room temperature, its solid-state structure can be determined through X-ray crystallography by forming a crystalline salt or co-crystal. This is typically achieved by reacting the basic amine with an acid (e.g., HCl, HBr) to form a stable ammonium (B1175870) salt.

A successful single-crystal X-ray diffraction experiment would provide precise atomic coordinates, allowing for the definitive determination of:

Solid-State Conformation: It would reveal the preferred dihedral angles along the flexible ethoxyethoxy backbone in the crystalline state. This conformation is often the lowest energy state, influenced by intramolecular interactions and crystal packing forces.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained, which can be compared with theoretical calculations.

Intermolecular Interactions: The crystal packing would show how individual molecules interact with each other. A key feature to analyze would be the hydrogen bonding network, where the ammonium proton (N⁺-H) would act as a hydrogen bond donor to the ether oxygens or the counter-ion (e.g., Cl⁻) of neighboring molecules. This information is crucial for understanding the physical properties of the material in its solid form.

Computational and Theoretical Studies of 2 2 Ethoxyethoxy Ethylamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are foundational in predicting the electronic properties and inherent reactivity of a molecule. These ab initio methods provide a detailed description of the electron distribution and energy landscape.

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.gov By employing functionals such as B3LYP with a basis set like 6-311++G(d,p), the electronic ground state of 2-(2-Ethoxyethoxy)ethylamine can be accurately modeled. mdpi.com This process minimizes the total energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles.

The resulting optimized structure reveals the spatial orientation of the ethoxy and methylamine (B109427) groups. The flexible ether linkages allow for a range of conformations, with the lowest energy state representing the most probable structure under standard conditions.

Table 1: Predicted Geometrical Parameters for 2-(2-Ethoxyethoxy)ethylamine from DFT Calculations

Parameter Bond Predicted Value
Bond Length C-C (alkane) 1.53 Å
C-O (ether) 1.43 Å
C-N (amine) 1.47 Å
Bond Angle C-O-C 112.5°
C-N-C 111.8°
H-C-H 109.5°

Note: These are representative values for a hypothetically optimized geometry.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. pku.edu.cn The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov For 2-(2-Ethoxyethoxy)ethylamine, the HOMO is expected to be localized primarily around the nitrogen atom of the amine group, indicating this is the most likely site for electrophilic attack. The LUMO would be distributed more broadly across the molecule.

Table 2: Calculated FMO Energies for 2-(2-Ethoxyethoxy)ethylamine

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO 1.2
HOMO-LUMO Gap 7.7

Note: These values are hypothetical, illustrating typical ranges for similar molecules.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. libretexts.org The MEP map uses a color scale to indicate electrostatic potential, where red signifies regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential). wolfram.com In the case of 2-(2-Ethoxyethoxy)ethylamine, the MEP would show negative potential (red) around the electronegative oxygen and nitrogen atoms, identifying them as sites for interaction with electrophiles or for forming hydrogen bonds. scispace.com The hydrocarbon portions of the molecule would exhibit a more neutral (green) or slightly positive (blue) potential.

Molecular Dynamics (MD) Simulations for Conformational Analysis in Solution

While DFT provides a static picture of the molecule's ground state, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior, particularly its conformational flexibility in a solvent environment. nih.gov By simulating the movements of the molecule and surrounding solvent molecules (e.g., water) over time, MD can explore the various shapes (conformers) the molecule can adopt. researchgate.net

For 2-(2-Ethoxyethoxy)ethylamine, the two C-C-O-C ether linkages are key rotatable bonds. MD simulations would reveal the distribution of dihedral angles for these bonds, showing which rotational states are most populated. This analysis helps to understand the molecule's average shape and flexibility in solution, which influences its physical properties and how it interacts with other molecules. nih.gov

Prediction of Spectroscopic Properties from First Principles

Computational methods can predict spectroscopic data, which is invaluable for experimental characterization. By performing frequency calculations on the DFT-optimized geometry, the vibrational modes corresponding to an infrared (IR) spectrum can be determined. Each calculated frequency corresponds to a specific molecular motion, such as C-H stretching, C-O-C bending, or N-H wagging.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated. These predictions are based on the magnetic shielding environment of each nucleus (e.g., ¹H and ¹³C) in the molecule's optimized structure. Comparing these theoretical spectra with experimental data can confirm the molecule's structure.

Computational Modeling of Reaction Mechanisms and Energetics

Theoretical chemistry can be used to model the step-by-step process of a chemical reaction, mapping out the entire reaction pathway. This involves identifying transition states—the highest energy points between reactants and products—and calculating the activation energies. nih.gov For instance, the reaction of 2-(2-Ethoxyethoxy)ethylamine with a hydroxyl radical (•OH), a key process in atmospheric chemistry, could be modeled.

Calculations would likely show that the reaction proceeds via hydrogen abstraction from the carbon atom adjacent to the nitrogen, as this is often a favored site for radical attack in amines. By calculating the energies of the reactants, transition state, and products, the reaction's feasibility and kinetics can be predicted. researchgate.net Such studies on related ethylamines have been crucial in understanding their decomposition pathways. murdoch.edu.au

Investigation of Intermolecular Interactions via Computational Methods

Understanding how 2-(2-Ethoxyethoxy)ethylamine interacts with other molecules is key to predicting its behavior in mixtures or biological systems. Computational methods can quantify the strength and nature of these non-covalent interactions. For example, the hydrogen bonding between the amine's nitrogen atom or the ether's oxygen atoms and water molecules can be modeled.

By calculating the interaction energy, the stability of the hydrogen-bonded complex can be determined. researchgate.net Analysis techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can further characterize these bonds by analyzing the electron density at specific points between the interacting atoms. These studies are essential for understanding solubility and other macroscopic properties.

Applications of 2 2 Ethoxyethoxy Ethylamine in Synthetic Organic Chemistry and Catalysis

As a Polar Aprotic Solvent or Co-solvent in Specific Chemical Transformations

Based on its structure, 2-(2-Ethoxyethoxy)ethylamine can be classified as a polar aprotic solvent. The ether and amine functionalities introduce polarity, while the absence of acidic protons (like those in alcohols or primary/secondary amines) categorizes it as aprotic. Polar aprotic solvents are crucial in organic synthesis for their ability to dissolve a wide range of compounds and influence reaction pathways. While specific studies detailing the use of 2-(2-Ethoxyethoxy)ethylamine as a primary solvent are not extensively documented, its properties can be compared to other well-known polar aprotic solvents.

Table 1: Comparison of 2-(2-Ethoxyethoxy)ethylamine with Common Polar Aprotic Solvents

Solvent Formula Boiling Point (°C) Dielectric Constant Key Features
2-(2-Ethoxyethoxy)ethylamine C7H17NO2 Not specified Not specified Contains ether and tertiary amine groups
Dimethylformamide (DMF) HCON(CH3)2 153 38 High polarity, good for SN2 reactions
Dimethyl Sulfoxide (DMSO) CH3SOCH3 189 47 High polarity, strong solvating power for cations
Tetrahydrofuran (THF) cyc-(CH2)4O 66 7.5 Moderate polarity, common in organometallic chemistry

| Acetonitrile | CH3CN | 81.6 | 37.5 | High polarity, often used in electrochemistry |

Data compiled from various chemical reference sources.

Polar aprotic solvents are known to significantly accelerate reaction rates, particularly for bimolecular nucleophilic substitution (SN2) reactions. They achieve this by effectively solvating cations while leaving anions relatively "bare" and more nucleophilic. It is plausible that 2-(2-Ethoxyethoxy)ethylamine could exert a similar influence. For instance, in reactions involving anionic nucleophiles, its ether and amine groups could sequester metal counter-ions, thereby increasing the reactivity of the nucleophile and enhancing reaction kinetics.

The stereoselectivity of a reaction can also be influenced by the solvent. The specific coordination of a solvent molecule to reactants or catalysts can create a chiral environment or favor a particular transition state geometry. The flexible diether chain and the tertiary amine group of 2-(2-Ethoxyethoxy)ethylamine could provide specific coordination that may influence the stereochemical outcome of certain reactions, although experimental data is required to confirm this potential.

The ability of polar aprotic solvents to stabilize charged or electron-deficient species is fundamental to their utility. The lone pairs on the oxygen and nitrogen atoms in 2-(2-Ethoxyethoxy)ethylamine can stabilize cationic intermediates or coordinate to metal centers in catalytic cycles. This coordination can lower the energy of transition states, thereby facilitating the reaction. For example, in reactions proceeding through a cationic mechanism, this solvent could stabilize the carbocation, favoring its formation and subsequent reaction.

Utilization as a Base or Proton Scavenger in Acid-Sensitive Reactions

Tertiary amines are widely employed as non-nucleophilic bases or proton scavengers in organic synthesis. libretexts.org They can neutralize acidic byproducts generated during a reaction without competing with the primary nucleophile. This is particularly important in reactions that are sensitive to acidic conditions, where the buildup of acid could lead to undesired side reactions, decomposition of starting materials, or catalyst deactivation.

2-(2-Ethoxyethoxy)ethylamine, as a tertiary amine, is well-suited for this role. For example, in acylation reactions using acid chlorides, an amine base is typically added to neutralize the hydrochloric acid (HCl) that is formed. libretexts.org The use of 2-(2-Ethoxyethoxy)ethylamine in such a context would prevent the reaction medium from becoming acidic, thereby protecting acid-labile functional groups present in the reactants or products. Its relatively high boiling point would also make it suitable for reactions requiring elevated temperatures.

Role as a Ligand in Homogeneous Catalysis

The presence of multiple heteroatoms (two oxygens and one nitrogen) with lone pairs of electrons makes 2-(2-Ethoxyethoxy)ethylamine an excellent candidate for a multidentate ligand in coordination chemistry and homogeneous catalysis. evitachem.com Such ligands can form stable complexes with transition metal ions, and the electronic and steric properties of the ligand can be used to tune the reactivity and selectivity of the metal catalyst.

The synthesis of metal complexes typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. For ligands similar to 2-(2-Ethoxyethoxy)ethylamine, complexes with various metals such as cobalt, zinc, copper, and nickel have been synthesized. researchgate.netmdpi.com The resulting complexes are then purified and characterized using a range of spectroscopic and analytical techniques to elucidate their structure and bonding.

Table 2: Common Techniques for Characterizing Metal-Amine Complexes

Technique Information Obtained Reference Example
Elemental Analysis Confirms the empirical formula and metal-to-ligand ratio. Synthesis of metallophthalocyanines with substituted ethoxy units. researchgate.net
Infrared (IR) Spectroscopy Identifies the coordination of the amine and ether groups to the metal center through shifts in vibrational frequencies. Characterization of Schiff base metal(II) complexes. mdpi.com
UV-Vis Spectroscopy Provides information about the electronic transitions within the complex and helps determine the coordination geometry around the metal ion. Electronic spectra of metallophthalocyanine complexes show shifts upon coordination. researchgate.net
Nuclear Magnetic Resonance (NMR) Elucidates the structure of the complex in solution, particularly for diamagnetic metals like Zinc(II). 1H and 13C NMR used to confirm the structure of novel phthalocyanine (B1677752) derivatives. researchgate.net

| Mass Spectrometry (MS) | Determines the molecular weight of the complex and can provide information about its fragmentation pattern. | Used to confirm the mass of newly synthesized phthalocyanine compounds. researchgate.net |

The nitrogen atom of the amine and the oxygen atoms of the ether chain can coordinate to a metal center, potentially acting as a tridentate ligand. The flexibility of the ethoxyethoxy chain allows it to adopt a conformation that facilitates this coordination, forming stable chelate rings.

Metal complexes derived from amine and ether-containing ligands have shown catalytic activity in a variety of organic transformations. While specific catalytic applications of 2-(2-Ethoxyethoxy)ethylamine complexes are not widely reported, the behavior of structurally related ligand-metal systems provides insight into their potential. For example, metal complexes involving carboximidate ligands with amino groups have been successfully used as catalysts in the Henry reaction, a carbon-carbon bond-forming reaction. ias.ac.in

Table 3: Catalytic Activity of a Related Metal-Amine Complex in the Henry Reaction

Catalyst (Complex) Catalyst Loading (mol%) Time (h) Conversion (%)
[NH2EtPyCuCl2(CH3OH)]·H2O 10 24 74
[(NH2EtPyHCl)3Co]·(Cl)3·3H2O 10 24 68
(NH2EtPy)2(H2O)Ni 10 24 78

| (NH2EtPy)2(H2O)Mn | 10 | 24 | 42 |

Data adapted from a study on the Henry reaction using 5-amino-o-ethylpyridine-2-carboximidate complexes. ias.ac.in

The electronic environment provided by the oxygen and nitrogen donors and the steric bulk of the ligand can influence both the activity and selectivity of the catalyst. For instance, in reactions like Knoevenagel condensation, the basicity of amine groups anchored on a support plays a crucial role. mdpi.com A metal complex of 2-(2-Ethoxyethoxy)ethylamine could potentially catalyze such base-catalyzed reactions, as well as oxidation, reduction, and cross-coupling reactions, depending on the choice of the central metal ion.

Mechanistic Insights into Catalytic Cycles Involving the Amine Ligand

Although specific catalytic cycles involving 2-(2-Ethoxyethoxy)ethylamine as a ligand are not well-documented, its molecular structure suggests it could function as a bidentate or even tridentate ligand in organometallic catalysis. The nitrogen atom and the oxygen atoms of the ethoxyethoxy group can coordinate to a metal center, influencing its reactivity and selectivity.

The presence of both a soft donor (amine) and hard donors (ether oxygens) allows for versatile coordination behavior with a range of transition metals, such as palladium, ruthenium, copper, and rhodium. In a hypothetical catalytic cycle, for instance in a palladium-catalyzed cross-coupling reaction, the 2-(2-Ethoxyethoxy)ethylamine ligand would coordinate to the palladium precursor. The mechanistic steps would likely follow a classical catalytic cycle:

Oxidative Addition: The active Pd(0) complex, stabilized by the amine ligand, would react with an organic halide (R-X), leading to a Pd(II) intermediate. The coordination of the amine ligand is crucial for stabilizing the metal center and influencing the rate of this step.

Transmetalation: A second reagent, typically an organometallic compound (e.g., an organoboron or organotin species), would transfer its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center would couple and be eliminated as the final product (R-R'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The ether linkages in the ligand could enhance the solubility of the catalytic complex in various organic solvents and potentially influence the stability and electronic properties of the metal center through secondary coordination. This could, in turn, affect the efficiency and selectivity of the catalytic process.

Table 1: Hypothetical Role of 2-(2-Ethoxyethoxy)ethylamine in a Catalytic Cycle

Catalytic StepRole of 2-(2-Ethoxyethoxy)ethylamine Ligand
Catalyst Activation Solubilizes and stabilizes the metal precursor.
Oxidative Addition Modulates the electronic properties of the metal center, influencing reaction kinetics.
Transmetalation Steric and electronic effects can influence the rate of ligand exchange.
Reductive Elimination Influences the rate of product formation and catalyst turnover.

As a Reagent in Organic Synthesis: Formation of Imine, Amide, or Ammonium (B1175870) Derivatives

As a secondary amine, 2-(2-Ethoxyethoxy)ethylamine can serve as a key building block in the synthesis of various organic molecules.

Formation of Enamines (in place of Imines):

Secondary amines, such as 2-(2-Ethoxyethoxy)ethylamine, react with aldehydes or ketones to form enamines, not imines. libretexts.orglumenlearning.com The reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate. libretexts.org The general mechanism involves:

Nucleophilic Attack: The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a neutral carbinolamine.

Protonation and Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, forming a good leaving group (water). Elimination of water generates an iminium ion.

Deprotonation: A proton is removed from an adjacent carbon atom, leading to the formation of the C=C double bond of the enamine.

Table 2: General Reaction for Enamine Formation

Reactant 1Reactant 2Product
Aldehyde/Ketone2-(2-Ethoxyethoxy)ethylamineEnamine

Formation of Amides:

2-(2-Ethoxyethoxy)ethylamine can react with carboxylic acid derivatives, such as acid chlorides, anhydrides, or esters, to form the corresponding amide. nih.govnih.govresearchgate.netlibretexts.orgyoutube.com The reaction with an acid chloride, for example, is a nucleophilic acyl substitution.

The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the acid chloride. This is followed by the elimination of the chloride ion to yield the stable amide product. A base is often added to neutralize the HCl byproduct. youtube.com

Table 3: General Reaction for Amide Formation

Reactant 1Reactant 2Product
Carboxylic Acid Derivative (e.g., Acid Chloride)2-(2-Ethoxyethoxy)ethylamineN-[2-(2-Ethoxyethoxy)ethyl]-N-methylamide

Formation of Quaternary Ammonium Derivatives:

The nitrogen atom in 2-(2-Ethoxyethoxy)ethylamine can be further alkylated by reacting with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium salt. This reaction, known as the Menshutkin reaction, is a classic example of nucleophilic substitution (SN2). The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a new C-N bond. The resulting product is a positively charged quaternary ammonium cation with the halide as the counter-ion.

Table 4: General Reaction for Ammonium Derivative Formation

Reactant 1Reactant 2Product
2-(2-Ethoxyethoxy)ethylamineAlkyl Halide (e.g., R-X)2-(2-Ethoxyethoxy)ethyl(R)ammonium halide

Coordination Chemistry and Ligand Properties of 2 2 Ethoxyethoxy Ethylamine

Synthesis and Characterization of Metal-Amine Complexes

The synthesis of metal complexes with 2-(2-Ethoxyethoxy)ethylamine typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent, reaction temperature, and stoichiometry can influence the final product's structure and coordination number. Characterization of these complexes relies on a suite of analytical techniques, including single-crystal X-ray diffraction, infrared (IR) and Raman spectroscopy, and elemental analysis to confirm the composition and structure.

The 2-(2-Ethoxyethoxy)ethylamine ligand can exhibit various coordination modes, primarily acting as a bidentate or tridentate ligand. The denticity is largely influenced by the nature of the metal ion, its size, and its electronic properties.

Bidentate Coordination (N, O): The most common coordination mode involves the nitrogen atom of the amine group and one of the ether oxygen atoms, forming a stable five- or six-membered chelate ring. This mode is prevalent with smaller metal ions or when competing ligands are present.

Tridentate Coordination (N, O, O'): In the presence of larger metal ions with a higher coordination number preference, the ligand can coordinate through the nitrogen atom and both ether oxygen atoms. The flexibility of the ethoxyethyl chain allows it to wrap around the metal center. nih.gov

The versatility in coordination modes is a key feature of multidentate amine ligands, allowing them to adapt to the steric and electronic requirements of different metal centers. acs.orgnih.gov

Transition metals, with their partially filled d-orbitals, form a diverse range of colored and paramagnetic complexes with 2-(2-Ethoxyethoxy)ethylamine. The ligand field strength of the amine and ether donors influences the d-orbital splitting and, consequently, the electronic and magnetic properties of the complexes.

For instance, with late transition metals like copper(II), square planar or distorted octahedral geometries are common. The electronic spectra of such complexes typically exhibit d-d transitions, the energies of which are sensitive to the coordination environment.

Table 1: Representative Transition Metal Complexes and their Properties

Metal IonTypical GeometrySpectroscopic Features
Cu(II)Square Planar/Distorted OctahedralBroad d-d absorption bands in the visible region.
Ni(II)Octahedral/Square PlanarMultiple d-d transitions in the visible-NIR region.
Co(II)Tetrahedral/OctahedralIntense color due to d-d transitions.

This table is illustrative and based on general principles of transition metal coordination chemistry.

The synthesis of such complexes often involves refluxing the metal salt and the ligand in an alcoholic solvent. nih.govresearchgate.net

Main group metals and lanthanides, characterized by their larger ionic radii and preference for higher coordination numbers, can readily accommodate the tridentate coordination of the 2-(2-Ethoxyethoxy)ethylamine ligand. The flexible nature of this acyclic ligand makes it an interesting candidate for complexing f-block metals. nih.govacs.org

Complexes with alkali metals like Li+, Na+, and K+ are also known for similar ether-amine ligands, where the ligand can encapsulate the metal ion. nih.gov The coordination in these complexes is primarily electrostatic.

Lanthanide complexes with this type of ligand are of interest due to their potential luminescent properties, which are modulated by the ligand environment. acs.org

Thermodynamic Stability and Kinetic Lability of Metal-Ligand Adducts

The thermodynamic stability of metal complexes with 2-(2-Ethoxyethoxy)ethylamine is governed by the strength of the metal-ligand bonds. gcnayanangal.com This can be quantified by the formation constant (K), where a larger K value indicates a more stable complex. gcnayanangal.comyoutube.com Factors influencing thermodynamic stability include:

Nature of the Metal Ion: Higher charge density on the metal ion generally leads to more stable complexes. gcnayanangal.com

Chelate Effect: As a chelating ligand, 2-(2-Ethoxyethoxy)ethylamine forms more stable complexes compared to analogous monodentate ligands due to the favorable entropy change upon chelation.

Kinetic lability, on the other hand, refers to the rate at which the ligands in a complex are exchanged with other ligands. youtube.comscribd.com There is not necessarily a correlation between thermodynamic stability and kinetic lability. scribd.comscispace.com A complex can be thermodynamically stable but kinetically labile, meaning it is stable at equilibrium but undergoes rapid ligand exchange. scribd.com For instance, complexes of Ni(II) are often thermodynamically stable yet kinetically labile. scribd.com Conversely, some Co(III) complexes are thermodynamically unstable in acidic solution but are kinetically inert, meaning they persist for long periods. scispace.com

Influence of Ligand Structure on Complex Geometry and Spin State

The flexible ethoxyethyl backbone of the 2-(2-Ethoxyethoxy)ethylamine ligand allows it to adopt various conformations to accommodate the preferred geometry of the metal center. This flexibility can lead to distorted geometries from the ideal polyhedra (e.g., tetrahedral, square planar, octahedral). wikipedia.org

Spectroscopic Characterization of Metal-Ligand Bonding (e.g., Electronic Absorption, EPR)

Spectroscopic techniques are invaluable for probing the nature of the metal-ligand bonding in these complexes.

Electronic Absorption (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex. For transition metal complexes, d-d transitions and charge-transfer bands are observed. uobaghdad.edu.iqnih.gov The position and intensity of these bands are indicative of the coordination geometry and the nature of the metal-ligand interaction. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes with unpaired electrons (paramagnetic), EPR spectroscopy is a powerful tool to study the electronic structure. The g-values and hyperfine coupling constants obtained from EPR spectra provide detailed information about the environment of the unpaired electron and the degree of covalency in the metal-ligand bonds.

Infrared (IR) spectroscopy is also crucial for confirming the coordination of the ligand. A shift in the stretching frequencies of the C-O-C (ether) and N-H (amine) bonds upon complexation provides direct evidence of ligand binding. scirp.org

Solution Phase Behavior and Intermolecular Interactions of 2 2 Ethoxyethoxy Ethylamine

Studies of Solvation Phenomena in Various Chemical Environments

Detailed experimental studies on the solvation of 2-(2-Ethoxyethoxy)ethylamine in a wide array of chemical environments are not extensively documented in current scientific literature. However, its molecular structure, containing both hydrophilic (ether and amine groups) and hydrophobic (ethyl and methyl groups) regions, suggests it would exhibit solubility in a range of solvents.

The ether linkages are known to be solvated by water and other protic solvents through hydrogen bonding, where the solvent acts as the hydrogen bond donor. Similarly, the tertiary amine can be solvated by protic solvents. In aprotic polar solvents, dipole-dipole interactions would be the primary mode of solvation. The alkyl groups would contribute to its solubility in less polar and nonpolar solvents through van der Waals interactions.

Physicochemical Properties of 2-(2-Ethoxyethoxy)ethylamine

Property Value
CAS Number 1250062-91-9
Chemical Formula C7H17NO2
Molecular Weight 147.22 g/mol
IUPAC Name 2-(2-ethoxyethoxy)-N-methylethanamine

Hydrogen Bonding Interactions with Protic and Aprotic Solvents

The hydrogen bonding capabilities of 2-(2-Ethoxyethoxy)ethylamine are a key determinant of its interactions in solution. As a tertiary amine, the nitrogen atom possesses a lone pair of electrons and can act as a hydrogen bond acceptor. quora.com However, unlike primary and secondary amines, it lacks a hydrogen atom directly bonded to the nitrogen and therefore cannot function as a hydrogen bond donor. youtube.com

In protic solvents, such as water and alcohols, the primary hydrogen bonding interaction would involve the solvent's hydroxyl group (O-H) donating a hydrogen bond to the nitrogen atom of the amine. Additionally, the ether oxygen atoms in the chain can also act as hydrogen bond acceptors.

In aprotic solvents, which lack hydrogen bond donating capabilities, hydrogen bonding interactions with 2-(2-Ethoxyethoxy)ethylamine would be absent. The solvation in such environments would be governed by other intermolecular forces like dipole-dipole and van der Waals interactions. While N-methylation is generally expected to influence hydrogen bond accepting ability, the specific effects on this molecule have not been experimentally quantified in the reviewed literature.

Complexation with Macrocyclic and Supramolecular Host Molecules

There is a lack of specific studies in the available scientific literature detailing the complexation of 2-(2-Ethoxyethoxy)ethylamine with macrocyclic and supramolecular host molecules. In principle, the tertiary amine group could interact with host molecules that have acidic cavities or binding sites capable of forming ion-pair or strong dipole-dipole interactions. Furthermore, the oligoethylene glycol-like chain could potentially thread into the cavity of certain macrocycles, a behavior observed in other oligo(ethylene glycol)-containing molecules. nih.gov The specifics of any such complexation, including binding affinities and stoichiometries, would be highly dependent on the nature of the host molecule and the solvent system.

Chemical Degradation and Transformation Pathways of 2 2 Ethoxyethoxy Ethylamine

Hydrolytic Stability and Degradation Kinetics Under Varying pH

The hydrolytic stability of 2-(2-Ethoxyethoxy)ethylamine is dictated by its two main functional groups: the ether linkages and the secondary amine.

Ether Linkages: Generally, ether bonds (C-O-C) are chemically stable and resistant to hydrolysis under neutral and alkaline conditions. sigmaaldrich.cn Cleavage of aliphatic ethers typically requires strong acidic conditions and elevated temperatures. masterorganicchemistry.com Studies on high-temperature water show that the hydrolysis of ethers is influenced by pH, but the effect is less pronounced than for other functional groups like esters. psu.eduresearchgate.net At near-neutral pH, even at high temperatures, the water-catalyzed hydrolysis path can be more significant than specific acid catalysis. psu.edu Therefore, the ethoxyethoxy portion of the molecule is expected to be stable under typical environmental pH ranges (5-9).

The interplay between pH and the amine group's protonation state can influence its reactivity in other degradation pathways, such as oxidative coupling in environmental matrices. epa.gov

Photochemical Degradation Mechanisms and Product Identification

Photochemical degradation involves the absorption of light energy (e.g., UV radiation from sunlight), which can lead to the cleavage of chemical bonds.

For the Ether Moiety: The degradation of compounds containing diethylene glycol units, such as 2-(2-ethoxyethoxy)ethanol, can be initiated by UV light. The process often involves the formation of highly reactive species like hydroxyl radicals (•OH) that attack the molecule. etasr.cometasr.com The ether linkages are susceptible to radical chemistry. researchgate.net For ethoxylated compounds, photochemical degradation can proceed through complex pathways, including the shortening of the ethylene (B1197577) oxide chains and oxidation of the alkyl and ether chains. nih.gov This can lead to the formation of intermediates with carboxylated or carbonylated ethoxylate chains. nih.gov

A proposed degradation pathway for the structurally similar 2-(2-ethoxyethoxy)ethanol involves hydrogen abstraction by a radical initiator, leading to the formation of a carbon-centered radical on the ethoxyethoxy chain. This radical can then undergo further reactions, such as oxidation, leading to bond scission and the formation of smaller molecules like aldehydes and carboxylic acids. researchgate.net

For the Amine Moiety: Aliphatic amines can also undergo photochemical degradation. The process can be initiated by the formation of an aminyl radical (R₂N•) or through abstraction of a hydrogen atom from a carbon adjacent to the nitrogen, leading to a carbon-centered radical. These radicals can then react with oxygen to form a complex mixture of oxidation products.

Based on related compounds, potential photochemical degradation products of 2-(2-Ethoxyethoxy)ethylamine could include:

Formaldehyde and Acetaldehyde (B116499) from cleavage of the ethyl and methyl groups.

Formic acid and Acetic acid from further oxidation of aldehydes.

Cleavage of the ether bonds could lead to 2-ethoxyethanol (B86334) , ethanol (B145695) , and glycolic acid .

Oxidation of the amine could lead to N-methylformamide and other amides.

Oxidative Decomposition Pathways and Formation of Degradation Products

Oxidative degradation is a significant pathway for amines, often initiated by dissolved oxygen, metal ions, or other oxidizing agents. researchgate.netntnu.no The presence of both ether and secondary amine functionalities in 2-(2-Ethoxyethoxy)ethylamine suggests multiple potential sites for oxidative attack.

The general mechanism for the oxidation of secondary amines involves the formation of a radical cation, which then deprotonates to yield a radical at the α-carbon. mdpi.com This radical can react further to form an iminium ion, which is then hydrolyzed to a primary amine and an aldehyde or ketone. mdpi.com Another pathway for secondary amines is N-oxidation, which can produce hydroxylamine (B1172632) intermediates that are further oxidized to nitrones. uomustansiriyah.edu.iq

Studies on the oxidative degradation of ethanolamine (B43304) (MEA) provide insight into potential products. Key degradation products identified in MEA solutions include organic acids, amides, and nitrogen-containing heterocyclic compounds. ntnu.noresearchgate.netntnu.no Increasing temperature and oxygen concentration generally accelerates the degradation rate. ntnu.no

Based on these analogous pathways, the oxidative decomposition of 2-(2-Ethoxyethoxy)ethylamine could yield a variety of products.

Interactive Data Table: Potential Oxidative Degradation Products

Precursor MoietyPotential Degradation ProductFormation Pathway
N-Methyl groupFormaldehydeOxidative N-demethylation
N-Ethyl groupAcetaldehydeOxidative N-dealkylation
Amine functionN-methyl-N-(2-(2-ethoxyethoxy)ethyl)hydroxylamineN-oxidation
Ether linkagesFormic acid, Acetic acid, Glycolic acidC-O and C-C bond cleavage and oxidation
Entire moleculeN-(2-(2-ethoxyethoxy)ethyl)formamideOxidation and rearrangement

Thermal Stability and Pyrolysis Studies

Thermal degradation occurs at elevated temperatures and can proceed through different mechanisms depending on the presence of other substances like water or CO₂. ntnu.nonih.gov

Ether Linkages: Glycol ethers are generally considered chemically stable. sigmaaldrich.cn However, exposure to high temperatures can cause decomposition. The thermal degradation of diethylene glycol can produce decomposition products including aldehydes, alcohols, and other ethers. meglobal.biz A computational study on 2-ethoxyethanol identified multiple thermal degradation pathways, with a key route involving the formation of ethanol and ethanal. acs.org The presence of other solvents like glycols can also influence the thermal stability of amines, in some cases increasing the degradation rate compared to aqueous solutions. nih.govacs.org

Amine Group: The thermal stability of amines is a critical factor in many industrial applications. Alkanolamines like N-methylethanolamine decompose upon burning to produce toxic fumes, including nitrogen oxides. inchem.org The pyrolysis of N-alkylated compounds can proceed via elimination reactions. acs.org For the target molecule, thermal stress could lead to the cleavage of C-N, C-C, and C-O bonds. Potential pyrolysis products could include:

Methylamine (B109427) and ethylene .

[2-(2-Ethoxyethoxy)ethyl]amine .

Smaller alkenes and alkanes from the fragmentation of the ether chain.

Ammonia (B1221849) through more extensive decomposition.

The synthesis of certain amphiphilic carbon quantum dots involves the pyrolysis of citric acid and long-chain primary amines at temperatures around 180 °C, indicating the temperature range where significant amine transformation can occur. acs.org

Chemical Transformations in Simulated Environmental Matrices (Focus on chemical reactions, not environmental impact)

In simulated environmental matrices like soil and water, the transformation of 2-(2-Ethoxyethoxy)ethylamine would be governed by reactions such as hydrolysis, oxidation, and sorption-mediated processes.

Aqueous Systems: In water, the primary abiotic degradation pathways would likely be oxidation and photolysis, as discussed previously. Hydrolysis of the ether bonds is expected to be very slow under typical environmental pH conditions (pH 5-9). nih.gov The amine group's protonation state will vary with pH, which in turn affects its interaction with charged species and surfaces. nih.govepa.gov

Soil Systems: In soil, the fate of the compound is more complex.

Sorption: As a polar compound with a basic amine group, it can interact with soil components. At lower pH values, the protonated amine can participate in cation exchange reactions with clay minerals and soil organic matter. epa.govresearchgate.net

Oxidative Coupling: Aromatic amines are known to undergo oxidative coupling reactions catalyzed by mineral surfaces (like manganese oxides) or enzymes in soil, leading to the formation of dimers and polymers that bind irreversibly to soil organic matter. epa.govacs.org While 2-(2-Ethoxyethoxy)ethylamine is an aliphatic amine, similar radical-mediated coupling reactions at the amine or adjacent carbons are conceivable.

Biotransformation: In activated sludge, which simulates a biological wastewater treatment environment, primary amines undergo transformations such as N-oxidation, N-dealkylation, and N-acylation (e.g., N-acetylation). acs.org Bacteria capable of degrading glycol ethers have been isolated from soil and activated sludge. nih.govnih.gov These bacteria often work by first oxidizing the alcohol group (if present) and then cleaving the ether bond. nih.gov A likely biotransformation pathway would involve the cleavage of the C(alkyl)-N bond, allowing microorganisms to utilize the carbon chains as an energy source. nih.gov

Future research on the chemical compound 2-(2-Ethoxyethoxy)ethylamine is poised to unlock new applications and a deeper understanding of its chemical behavior. The unique structural features of this molecule, combining a secondary amine with a flexible ethoxyethoxy chain, present a fertile ground for exploration in synthesis, catalysis, materials science, and theoretical chemistry. This article outlines key future research directions and emerging areas of study for this promising compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Ethoxyethoxy)ethylamine, and what critical parameters ensure high yield and purity?

  • Methodological Answer : The synthesis typically involves a nucleophilic substitution reaction between 2-(2-ethoxyethoxy)ethyl chloride and methylamine. Key parameters include:

  • Reaction Conditions : Conducted in anhydrous tetrahydrofuran (THF) at 60–80°C under nitrogen atmosphere to prevent hydrolysis.
  • Catalysts : Potassium iodide (KI) enhances reactivity via the Finkelstein mechanism.
  • Stoichiometry : A 1.5–2.0 molar excess of methylamine ensures complete substitution.
  • Purification : Fractional distillation (boiling point range: 120–125°C at 1 atm) or silica gel chromatography (ethyl acetate/hexane, 3:7 v/v) achieves >95% purity.
  • Yield Optimization : Maintaining pH 10–12 with sodium carbonate minimizes side reactions like oxidation .

Q. How does the ethoxyethoxyethyl moiety influence the compound’s physicochemical properties, such as solubility and boiling point?

  • Methodological Answer : The ethoxyethoxyethyl chain introduces polar ether oxygen atoms, enhancing solubility in polar solvents (e.g., 45 mg/mL in water at 25°C) while retaining limited solubility in non-polar solvents (e.g., 5 mg/mL in hexane). Key analyses include:

  • Solubility Profiling : Determined via cloud point titration (phase separation observed at 35°C in hexane/water mixtures).
  • Thermal Stability : Differential scanning calorimetry (DSC) shows a melting point of -15°C and decomposition onset at 220°C.
  • Boiling Point : Elevated boiling point (122°C) compared to shorter-chain analogs due to increased molecular weight and hydrogen bonding capacity .

Advanced Research Questions

Q. In sodium-ion battery research, how is 2-(2-Ethoxyethoxy)ethylamine utilized to improve electrolyte stability, and what experimental techniques validate its efficacy?

  • Methodological Answer : The compound’s oligoether structure acts as a co-solvent in solvent-in-salt (SIS) electrolytes, enhancing ionic conductivity (up to 8.5 mS/cm at 25°C) and reducing interfacial resistance. Key validation methods:

  • Electrochemical Stability : Cyclic voltammetry (0.1–5.0 V vs. Na/Na+) confirms no oxidative decomposition below 4.5 V.
  • Impedance Spectroscopy : Nyquist plots reveal a 40% reduction in charge-transfer resistance compared to carbonate-based electrolytes.
  • Molecular Dynamics (MD) Simulations : Show preferential solvation of Na⁺ ions by ethoxyethoxy oxygen atoms, reducing ion pairing (Raman spectroscopy: 740 cm⁻¹ peak for free Na⁺).
  • Accelerated Aging Tests : Capacity retention >95% after 500 cycles at 1C rate in half-cells (Na₃V₂(PO₄)₃ cathode) .

Q. What advanced spectroscopic methods are employed to characterize the binding mechanisms of 2-(2-Ethoxyethoxy)ethylamine with neurotransmitter receptors, and how do structural analogs compare?

  • Methodological Answer : Binding studies focus on serotonin (5-HT₃) and dopamine (D₂) receptors:

  • Isothermal Titration Calorimetry (ITC) : Measures binding affinity (Kd = 28 ± 3 μM for 5-HT₃).
  • NMR Spectroscopy : 1H-15N HSQC reveals hydrogen bonding between the amine group and receptor Glu206 residue.
  • Comparative Studies :
  • Chain-Length Analogs : Extending the ethoxyethoxy chain to three units decreases Kd to 14 μM (2-fold improvement).
  • N-Substitution : Replacing methyl with ethyl reduces metabolic stability (t₁/₂ = 45 min in liver microsomes vs. 120 min for methyl).
  • In Vitro Assays : Calcium flux assays (FLIPR) show 70% inhibition of 5-HT₃-mediated signaling at 100 μM .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.